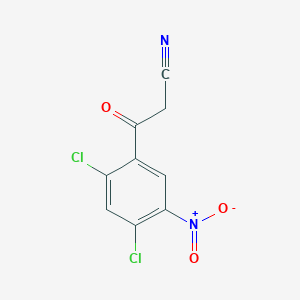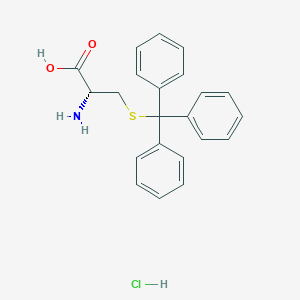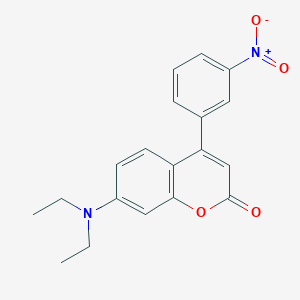
7-(Diethylamino)-4-(3-nitrophenyl)chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(Diethylamino)-4-(3-nitrophenyl)chromen-2-one is a chemical compound known for its unique structure and properties. It belongs to the class of chromenes, which are oxygen-containing heterocycles. This compound is characterized by the presence of a diethylamino group at the 7th position and a nitrophenyl group at the 4th position of the chromen-2-one core. It has applications in various fields, including chemistry, biology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Diethylamino)-4-(3-nitrophenyl)chromen-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-nitrobenzaldehyde with diethylamine and a suitable catalyst to form the intermediate, which then undergoes cyclization to yield the final product. The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
7-(Diethylamino)-4-(3-nitrophenyl)chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a base.
Major Products
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Various substituted chromen-2-one derivatives
科学研究应用
7-(Diethylamino)-4-(3-nitrophenyl)chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a fluorescent probe.
Biology: Employed in the study of enzyme activities and as a marker in biological assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and materials with specific optical properties.
作用机制
The mechanism of action of 7-(Diethylamino)-4-(3-nitrophenyl)chromen-2-one involves its interaction with molecular targets such as enzymes and receptors. The diethylamino group enhances its binding affinity to specific sites, while the nitrophenyl group contributes to its reactivity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.
相似化合物的比较
Similar Compounds
- 7-(Diethylamino)-4-(2-nitrophenyl)chromen-2-one
- 7-(Diethylamino)-4-(4-nitrophenyl)chromen-2-one
- 7-(Dimethylamino)-4-(3-nitrophenyl)chromen-2-one
Uniqueness
7-(Diethylamino)-4-(3-nitrophenyl)chromen-2-one is unique due to the specific positioning of the diethylamino and nitrophenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in fields requiring specific fluorescence and reactivity profiles.
属性
IUPAC Name |
7-(diethylamino)-4-(3-nitrophenyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-3-20(4-2)14-8-9-16-17(12-19(22)25-18(16)11-14)13-6-5-7-15(10-13)21(23)24/h5-12H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRYYPXJTNYFOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
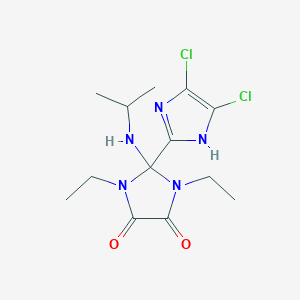
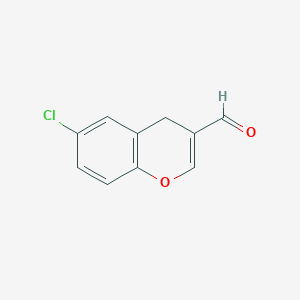
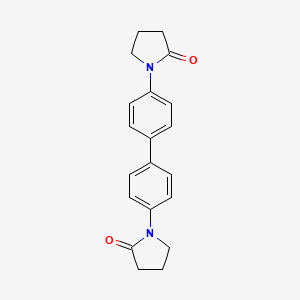
![3-phenyl-4H-[1,2,4]triazolo[5,1-c][1,4]benzothiazin-3-ium-2-thiolate](/img/structure/B8043668.png)
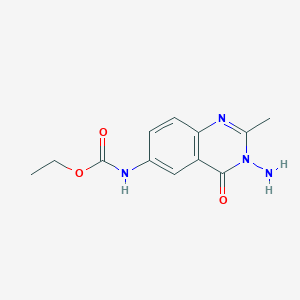
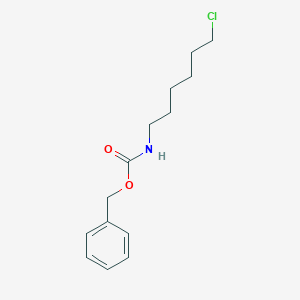
![1-[4-(1,3-Benzothiazol-2-ylsulfanyl)piperazin-1-yl]propan-2-ol](/img/structure/B8043698.png)
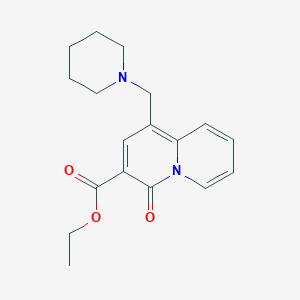
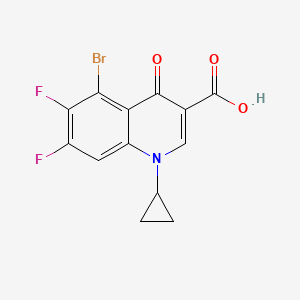
![3-(Benzo[d]thiazol-2-yl)-7-(ethyl(2-hydroxyethyl)amino)-2H-chromen-2-one](/img/structure/B8043719.png)
![(2S)-N-(2-bicyclo[2.2.1]heptanyl)-4-methyl-2-(2-methylprop-2-enoylamino)pentanamide](/img/structure/B8043731.png)
![N-[1-methyl-4-[2-(prop-2-enoylamino)propan-2-yl]cyclohexyl]prop-2-enamide](/img/structure/B8043738.png)
